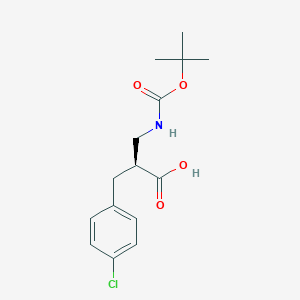
(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
Descripción general
Descripción
(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid, also known as Boc-L-phenylalanine-4-chlorobenzyl ester, is an important chemical compound in the field of organic chemistry. It is widely used in the synthesis of peptides and proteins due to its unique properties.
Mecanismo De Acción
The mechanism of action of (S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acidalanine-4-chlorobenzyl ester is not well understood. However, it is known to act as a protecting group for the amino acid phenylalanine during peptide synthesis.
Biochemical and Physiological Effects:
(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acidalanine-4-chlorobenzyl ester does not have any known biochemical or physiological effects. It is used solely as a chemical compound in the synthesis of peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acidalanine-4-chlorobenzyl ester in peptide synthesis is its ease of removal. The Boc group can be removed using mild acid conditions, which does not affect the peptide chain. Additionally, the 4-chlorobenzyl ester group can be used as a linker for solid-phase peptide synthesis, making it a versatile compound for peptide synthesis. However, one limitation of using (S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acidalanine-4-chlorobenzyl ester is its cost. It is a relatively expensive compound compared to other protecting groups.
Direcciones Futuras
There are several future directions for the use of (S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acidalanine-4-chlorobenzyl ester in peptide synthesis. One area of interest is the development of new protecting groups that are more efficient and cost-effective. Additionally, the use of (S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acidalanine-4-chlorobenzyl ester in the synthesis of bioactive peptides and proteins is an area of active research. Finally, the development of new methods for the removal of the Boc group without affecting the peptide chain is an important area of research.
Conclusion:
(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acidalanine-4-chlorobenzyl ester is an important chemical compound in the field of organic chemistry. It is widely used in the synthesis of peptides and proteins due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acidalanine-4-chlorobenzyl ester have been discussed in this paper. Further research is needed to fully understand the potential of this compound in peptide synthesis.
Aplicaciones Científicas De Investigación
(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acidalanine-4-chlorobenzyl ester has been extensively used in scientific research for the synthesis of various peptides and proteins. It is commonly used as a protecting group for the amino acid phenylalanine during peptide synthesis. The Boc group can be easily removed using mild acid conditions, making it a popular choice for peptide synthesis. Additionally, the 4-chlorobenzyl ester group can be used as a linker for solid-phase peptide synthesis.
Propiedades
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJSHFXWIZOOFF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131242 | |
| Record name | (αS)-4-Chloro-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid | |
CAS RN |
853681-17-1 | |
| Record name | (αS)-4-Chloro-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853681-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-4-Chloro-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


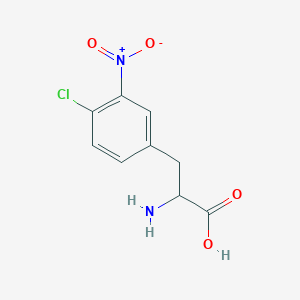
![2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340663.png)
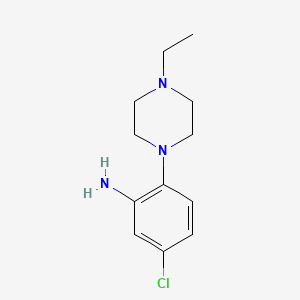
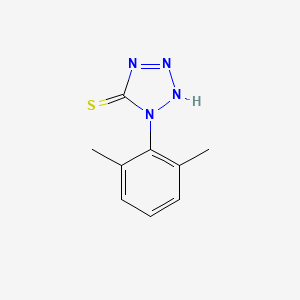


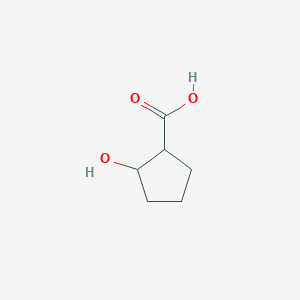
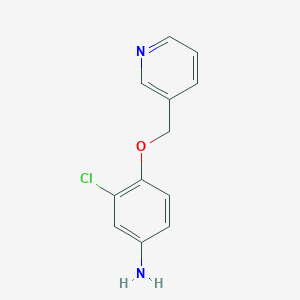
![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)


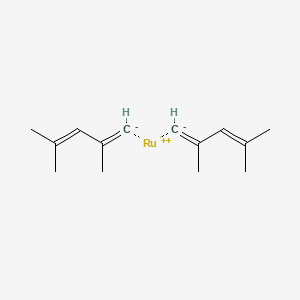
![4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B3340744.png)